molecular formula C11H18N2O B2793878 4-Ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide CAS No. 2378502-03-3

4-Ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide

Cat. No.: B2793878
CAS No.: 2378502-03-3
M. Wt: 194.278
InChI Key: DKOBWYYYWDPZKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide is a useful research compound. Its molecular formula is C11H18N2O and its molecular weight is 194.278. The purity is usually 95%.
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Mechanism of Action

The mechanism of action of pyrrole-based drugs varies widely depending on the specific compound and its biological targets. Many pyrrole-containing compounds are biologically active and have been used in the development of various drugs .

Physical and Chemical Properties Pyrrole is a colorless liquid at room temperature with a characteristic odor. It is slightly soluble in water but dissolves well in most organic solvents .

Safety and Hazards

Like many organic compounds, pyrrole should be handled with care. It can cause burns and eye damage, and may be harmful if inhaled .

Future Directions

The study of pyrrole and its derivatives is a vibrant field in medicinal chemistry. Researchers are continually exploring new synthetic methods and investigating the biological activity of novel pyrrole compounds .

Properties

IUPAC Name

4-ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-4-6-12-11(14)10-8(3)13-7-9(10)5-2/h7,13H,4-6H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOBWYYYWDPZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(NC=C1CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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